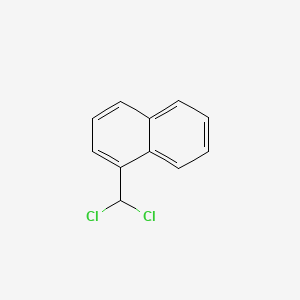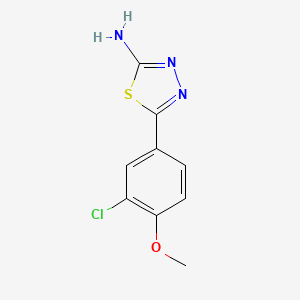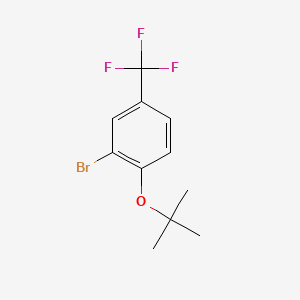
2-Bromo-1-(tert-butoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(tert-butoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, tert-butoxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(tert-butoxy)-4-(trifluoromethyl)benzene typically involves the bromination of 1-(tert-butoxy)-4-(trifluoromethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like dichloromethane or carbon tetrachloride, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(tert-butoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
2-Bromo-1-(tert-butoxy)-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(tert-butoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The tert-butoxy group can also affect the compound’s solubility and stability, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(tert-butoxy)-3-methylbenzene
- 2-Bromo-1-(tert-butoxy)-4-methylbenzene
- 2-Bromo-1-(tert-butoxy)-5-methylbenzene
Uniqueness
Compared to similar compounds, 2-Bromo-1-(tert-butoxy)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, making the compound more resistant to metabolic degradation and enhancing its potential as a pharmaceutical intermediate. The trifluoromethyl group also increases the compound’s lipophilicity, which can improve its ability to cross biological membranes.
Propiedades
Fórmula molecular |
C11H12BrF3O |
|---|---|
Peso molecular |
297.11 g/mol |
Nombre IUPAC |
2-bromo-1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12BrF3O/c1-10(2,3)16-9-5-4-7(6-8(9)12)11(13,14)15/h4-6H,1-3H3 |
Clave InChI |
VMPSXYVYYZPGJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

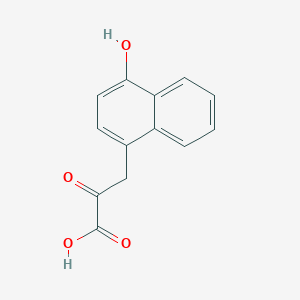
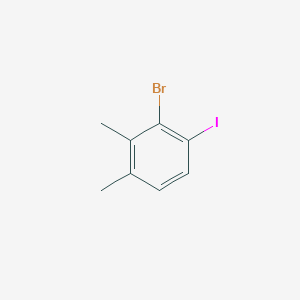
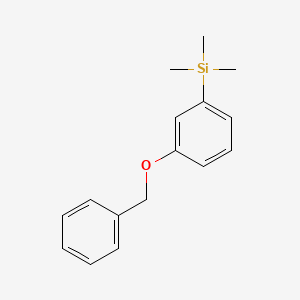
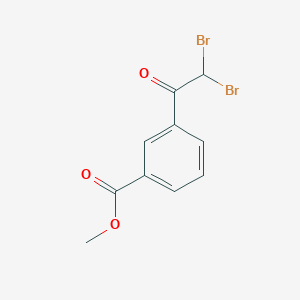
![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)




![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
